4-(6-Bromopyridine-2-carbonyl)morpholine

CAS No.: 892548-20-8

Cat. No.: VC3394905

Molecular Formula: C10H11BrN2O2

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892548-20-8 |

|---|---|

| Molecular Formula | C10H11BrN2O2 |

| Molecular Weight | 271.11 g/mol |

| IUPAC Name | (6-bromopyridin-2-yl)-morpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C10H11BrN2O2/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 |

| Standard InChI Key | KFIIDZYUVDTWEZ-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=O)C2=NC(=CC=C2)Br |

| Canonical SMILES | C1COCCN1C(=O)C2=NC(=CC=C2)Br |

Introduction

Chemical Structure and Properties

Structural Information

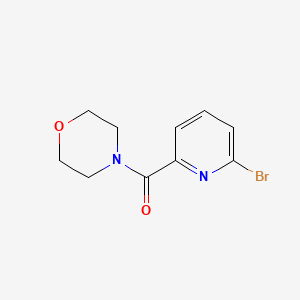

4-(6-Bromopyridine-2-carbonyl)morpholine, also known by its IUPAC name (6-bromopyridin-2-yl)-morpholin-4-ylmethanone, is characterized by its unique molecular structure containing a brominated pyridine ring connected to a morpholine ring through a carbonyl group. The compound is registered with CAS number 892548-20-8 and possesses a molecular formula of C10H11BrN2O2 with a molecular weight of 271.11 g/mol .

The structural representation can be described using several chemical notations:

-

SMILES Notation: C1COCCN1C(=O)C2=NC(=CC=C2)Br

-

Standard InChI: InChI=1S/C10H11BrN2O2/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2

The compound's structure features a 6-bromopyridine ring connected via the carbonyl group to a morpholine ring, creating an amide linkage. The morpholine component provides a heterocyclic ether-amine structure, while the brominated pyridine introduces a halogen-substituted aromatic system. This combination of functional groups contributes to the compound's chemical behavior and potential biological interactions.

Physical Properties

While comprehensive experimental physical property data for 4-(6-Bromopyridine-2-carbonyl)morpholine is limited in the available literature, predicted collision cross-section (CCS) data has been documented for various adduct forms of the compound. This information is particularly relevant for mass spectrometry analysis and identification.

Table 1: Predicted Collision Cross Section Data for 4-(6-Bromopyridine-2-carbonyl)morpholine Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 271.00768 | 149.8 |

| [M+Na]+ | 292.98962 | 153.2 |

| [M+NH4]+ | 288.03422 | 153.9 |

| [M+K]+ | 308.96356 | 153.8 |

| [M-H]- | 268.99312 | 151.8 |

| [M+Na-2H]- | 290.97507 | 153.4 |

| [M]+ | 269.99985 | 149.6 |

| [M]- | 270.00095 | 149.6 |

The CCS values represent the effective cross-sectional area of the molecule, which influences its mobility in gas phase and is essential for analytical techniques such as ion mobility spectrometry .

Synthesis Methods

Synthetic Challenges

The synthesis of 4-(6-Bromopyridine-2-carbonyl)morpholine presents several challenges that must be addressed:

-

Regioselectivity in bromination: Ensuring that bromination occurs specifically at the 6-position of the pyridine ring requires careful control of reaction conditions.

-

Amide formation: The formation of the amide bond between the carboxylic acid functionality and morpholine must proceed with high yield and purity.

-

Potential side reactions: The presence of multiple reactive functional groups may lead to side reactions that could complicate purification procedures.

Strategies to overcome these challenges might include the use of protecting groups, carefully controlled reaction conditions, and modern catalytic methods for amide bond formation.

Structure-Activity Relationships

Structural Features and Their Significance

The chemical structure of 4-(6-Bromopyridine-2-carbonyl)morpholine contains several key features that may influence its biochemical behavior:

-

Pyridine Ring: The pyridine core provides a basic nitrogen atom that can participate in hydrogen bonding as an acceptor and potentially coordinate with metal ions. Pyridines have well-documented roles in numerous bioactive compounds.

-

Bromine Substituent: The bromine at the 6-position introduces a large, polarizable atom that can engage in halogen bonding interactions with biological targets. This halogen substituent also alters the electronic properties of the pyridine ring and serves as a potential site for further chemical modifications.

-

Carbonyl Linkage: The amide bond connecting the pyridine and morpholine moieties can act as both a hydrogen bond acceptor and, through its adjacent N-H group in certain tautomeric forms, as a hydrogen bond donor. This functional group is prevalent in numerous pharmaceuticals and plays crucial roles in protein-ligand interactions.

-

Morpholine Ring: This heterocyclic component introduces both a basic nitrogen atom and an oxygen atom within a conformationally constrained ring system. Morpholine substructures are common in drug molecules, often improving pharmacokinetic properties.

In research on CHK1 inhibitors, morpholine substituents were maintained in compound optimization despite synthetic challenges because they were "important in establishing novelty to provide patentable compounds in an area which has been intensively exemplified as kinase inhibitor scaffolds" . This suggests the structural importance of morpholine in creating distinctive chemical matter with potentially unique binding properties.

Comparison to Related Compounds

While specific literature on the biological activity of 4-(6-Bromopyridine-2-carbonyl)morpholine is limited, insights can be gained by examining related compounds. Pyrazolopyridine inhibitors with low micromolar potency for CHK1 and good selectivity against CHK2 have been identified through fragment-based screening . The progression from these compounds to more potent and selective isoquinolines demonstrates how structural modifications can be utilized to improve biological activity.

The morpholine substituent in these kinase inhibitors appears to play a role in determining the compound's interaction with the "selectivity (or solvent-exposed) surface at the entrance to the ATP-binding cleft" of kinases . The morpholine group may therefore contribute to both the potency and selectivity of 4-(6-Bromopyridine-2-carbonyl)morpholine if it exhibits similar kinase-binding properties.

Analytical Considerations

Spectroscopic Properties

The structural features of 4-(6-Bromopyridine-2-carbonyl)morpholine would be expected to produce characteristic spectroscopic patterns that can aid in its identification and analysis:

-

NMR Spectroscopy: The aromatic protons of the pyridine ring would exhibit distinctive chemical shifts and coupling patterns in 1H NMR spectra. The morpholine protons would appear as characteristic multiplets due to the ring's conformational properties.

-

Mass Spectrometry: The presence of bromine provides a distinctive isotope pattern in mass spectra, with approximately equal abundance of peaks separated by 2 m/z units, corresponding to the natural abundance of 79Br and 81Br isotopes. This pattern serves as a useful diagnostic feature for brominated compounds.

-

IR Spectroscopy: The carbonyl group would be expected to show a strong absorption band in the region of 1630-1690 cm-1, characteristic of amide C=O stretching.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume